

# An In-depth Technical Guide to the Molecular Structure and Synthesis of Risperidone

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and pharmacological action of risperidone, an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

### **Molecular Structure of Risperidone**

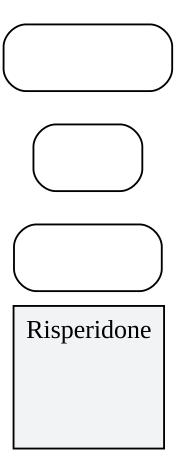
Risperidone is a benzisoxazole derivative with a complex heterocyclic structure. Its chemical and physical properties are summarized in the table below.



Property	Value
Chemical Formula	C23H27FN4O2[1][2][3][4][5]
IUPAC Name	3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Molar Mass	410.49 g⋅mol <sup>-1</sup>
CAS Number	106266-06-2
Appearance	White to slightly beige powder
Solubility	Practically insoluble in water, freely soluble in methylene chloride, and soluble in methanol and 0.1 N HCl
Melting Point	170.0 °C

The core structure of risperidone consists of two key functional moieties: a benzisoxazole ring system and a piperidine ring linked to a tetrahydropyrido[1,2-a]pyrimidin-4-one group. This unique combination of heterocyclic systems is crucial for its pharmacological activity.





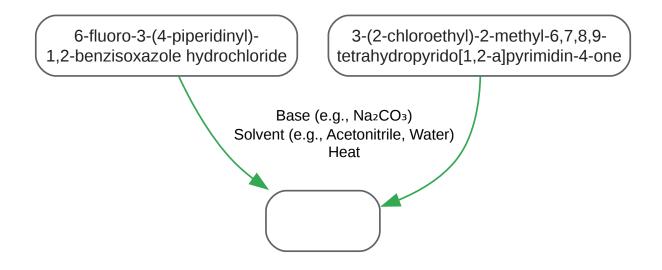
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Figure 1: Molecular structure of risperidone with key functional moieties highlighted.

## **Synthesis of Risperidone**

The most common and industrially significant synthesis of risperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.





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**Figure 2:** General reaction scheme for the synthesis of risperidone.

#### **Quantitative Data on Synthesis**

The following table summarizes the reported yields and purity for the synthesis of risperidone via the N-alkylation route under various conditions.

Solvent System	Base	Temperat ure (°C)	Reaction Time (h)	Yield (%)	Purity (%)	Referenc e
DMF / Isopropano	Na₂CO₃ / KI	Reflux	-	46	-	
Acetonitrile / Water	Na <sub>2</sub> CO <sub>3</sub>	60	16	-	-	_
Water	Na <sub>2</sub> CO <sub>3</sub>	110-120	0.67	93.2	99.5 (HPLC)	-
Isopropano I	Na <sub>2</sub> CO <sub>3</sub> /	Reflux	5	60-63	99.7-99.8	-

#### **Detailed Experimental Protocols**



#### Protocol 1: High-Yield Synthesis in Agueous Medium

- Reaction Setup: In a 50 mL reaction flask, combine 2.56 g of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and 2.95 g of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.
- Addition of Base: Add a solution or suspension of 8.5 g of sodium carbonate in 25 mL of water to the reaction flask.
- Reaction Conditions: Place the flask in a heating bath and maintain the temperature at 110-120°C with stirring for 40 minutes.
- Work-up and Isolation: Cool the reaction mixture to room temperature with continuous stirring. Filter the resulting precipitate, wash with pure water, and dry to obtain the crude product.
- Purification: The product can be further purified by recrystallization from a mixture of dimethylformamide (DMF) and isopropanol to achieve a purity of 99.5% as determined by HPLC. The reported yield of the crude product is 3.82 g (93.2%).

#### Protocol 2: Synthesis in Isopropanol

- Reaction Setup: In a 250 mL four-neck round bottom flask, take 100 mL of isopropyl alcohol at room temperature (20-35°C).
- Addition of Reactants: Add 10 g of (2,4-difluorophenyl-)(4-piperidinyl) methanone, oxime, followed by 11 g of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride and 15 g of sodium carbonate. Add 1.0 g of potassium iodide as a catalyst.
- Reaction Conditions: Stir the reaction mixture for 5-10 minutes, then slowly heat to reflux (80-82°C) and maintain this temperature for 5 hours.
- Work-up and Isolation: Cool the reaction mixture to room temperature. Prepare a separate solution of sodium hydroxide (8.5 g in 8.5 mL of water) and cool it to 15°C. Slowly add the sodium hydroxide solution to the reaction mixture and stir at 25-30°C for 12 hours. Quench



the reaction mixture by slowly adding it to 750 mL of water at room temperature. Stir the mixture for 2.5 hours.

 Product Collection: Filter the product and wash with 240 mL of water until a neutral pH is achieved. Dry the wet crude risperidone at 65°C for 6 hours to obtain 7.0 g of the dry product.

#### **Mechanism of Action and Signaling Pathways**

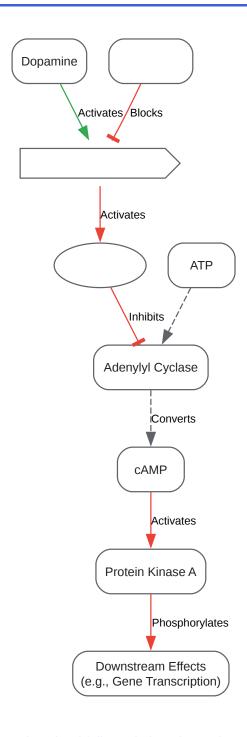
Risperidone's antipsychotic effects are primarily attributed to its high-affinity antagonism of dopamine D<sub>2</sub> receptors and serotonin 5-HT<sub>2</sub>A receptors. The binding affinities of risperidone for various neurotransmitter receptors are presented below.

Receptor	Kı (nM)
Dopamine D <sub>2</sub>	3.0
Serotonin 5-HT <sub>2</sub> A	0.12
α <sub>1</sub> -Adrenergic	0.8
α <sub>2</sub> -Adrenergic	7.3
Histamine H <sub>1</sub>	2.1
Dopamine D <sub>4</sub>	7.0

## Dopamine D2 Receptor Signaling Pathway

Risperidone acts as an antagonist at  $D_2$  receptors, which are G protein-coupled receptors (GPCRs) that couple to  $G\alpha i/o$  proteins. Antagonism of these receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia.





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**Figure 3:** Simplified signaling pathway of the dopamine D<sub>2</sub> receptor and the antagonistic action of risperidone.

#### Serotonin 5-HT<sub>2</sub>A Receptor Signaling Pathway

Risperidone is also a potent antagonist of 5-HT<sub>2</sub>A receptors. These receptors are coupled to the  $G\alpha q/11$  signaling pathway. Blockade of 5-HT<sub>2</sub>A receptors is believed to contribute to the



efficacy of risperidone against the negative symptoms of schizophrenia and to its lower incidence of extrapyramidal side effects compared to typical antipsychotics.

**Figure 4:** Simplified signaling pathway of the serotonin 5-HT<sub>2</sub>A receptor and the antagonistic action of risperidone.

#### Conclusion

This technical guide has provided a detailed examination of the molecular structure and synthesis of risperidone, a cornerstone in the treatment of various psychotic disorders. The outlined synthetic routes and experimental protocols offer valuable insights for process optimization and development. Furthermore, the elucidation of its mechanism of action through the antagonism of dopamine D<sub>2</sub> and serotonin 5-HT<sub>2</sub>A receptors, along with the corresponding signaling pathways, provides a clear framework for understanding its therapeutic effects and for the rational design of future antipsychotic agents. The provided quantitative data serves as a useful reference for researchers in the field of medicinal chemistry and pharmacology.

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